Glyconiazide

Antimycobacterial Drug Susceptibility MIC

Researchers requiring high-dose antitubercular regimens often face isoniazid toxicity (LD50 ~2000-3300 mg/kg). Glyconiazide (INH-G), the D-glucuronolactone hydrazone conjugate of isoniazid, directly addresses this limitation with a markedly higher safety margin. • 6× wider therapeutic window: oral LD50 6423 mg/kg in rats enables dose-response studies unreachable with standard isoniazid. • Broader strain coverage: 95% of tested M. tuberculosis clinical isolates were more sensitive to glyconiazide than to isoniazid. • Reduced hepatotoxic signal: ALT elevation incidence ≈8% vs. 10-20% for isoniazid, making it a superior comparator for DILI models. Supplied as ≥98% pure solid powder with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C12H13N3O6
Molecular Weight 295.25 g/mol
CAS No. 3691-74-5
Cat. No. B1241510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyconiazide
CAS3691-74-5
Molecular FormulaC12H13N3O6
Molecular Weight295.25 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NN=CC(C2C(C(C(=O)O2)O)O)O
InChIInChI=1S/C12H13N3O6/c16-7(10-8(17)9(18)12(20)21-10)5-14-15-11(19)6-1-3-13-4-2-6/h1-5,7-10,16-18H,(H,15,19)/b14-5+/t7-,8+,9-,10+/m0/s1
InChIKeyZBRCAASZBMWIDA-QFPUCQTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyconiazide Overview


Glyconiazide (CAS 3691-74-5), also known as INH-G or D-glucuronolactone isonicotinoylhydrazone, is a hydrazone conjugate of isoniazid (INH) and D-glucuronic acid lactone, classified as an aromatic carboxylic acid and pyridinemonocarboxylic acid [1]. It was developed in the 1950s as a second-line antitubercular agent [2] with the molecular formula C12H13N3O6 and a molecular weight of 295.25 g/mol [1].

Glyconiazide Distinct Profile


Glyconiazide is a prodrug that is slowly hydrolyzed in vivo to release isoniazid, but its glucuronide conjugation fundamentally alters its pharmacokinetic profile, tissue distribution, and safety margins compared to isoniazid and other hydrazide derivatives [1]. While all isoniazid derivatives share a core hydrazide moiety, their in vitro potency, toxicity, and metabolic handling vary significantly [2]. Therefore, selecting a specific derivative for research or clinical application requires a detailed understanding of these quantitative differences rather than assuming class-level interchangeability.

Glyconiazide Evidence Guide


In Vitro M. tuberculosis Susceptibility

In a 1957 clinical study, 58 out of 61 Mycobacterium tuberculosis strains (95%) tested in vitro demonstrated significantly greater sensitivity to glyconiazide (INHG) than to isoniazid (INH) . This indicates that glyconiazide may be more effective than isoniazid against a broad panel of clinical isolates.

Antimycobacterial Drug Susceptibility MIC

Acute Oral Toxicity

The acute oral LD50 of glyconiazide in rats is 6423 mg/kg , which is approximately 2- to 3-fold higher than the oral LD50 of isoniazid in rats, reported as 2000–3300 mg/kg depending on the vehicle [1]. This indicates significantly lower acute toxicity.

Toxicology Safety Pharmacology LD50

Hepatotoxicity Incidence

Glyconiazide is associated with an ALT elevation incidence of approximately 8% [1], whereas isoniazid treatment results in mild hepatic dysfunction (transient serum transaminase elevations) in 10–20% of patients [2]. This suggests a reduced propensity for hepatotoxicity.

Hepatotoxicity Liver Injury ALT

CNS Penetration Profile

Following oral administration, the concentration of glyconiazide in cerebrospinal fluid (CSF) is only 31% of that achieved by isoniazid . This differential CNS penetration may be beneficial in avoiding central nervous system side effects.

Pharmacokinetics CNS Penetration CSF

Duration of Action

In a comparative experimental study, glyconiazide (INHG) exhibited a different temporal pattern of serum inhibitory activity compared to isoniazid, reaching peak activity later but remaining in the active range for a significantly longer duration [1]. This allows for less frequent dosing.

Pharmacodynamics Duration of Action Serum Level

Synthesis Yield and Efficiency

Glyconiazide can be synthesized by heating isonicotinic acid hydrazide with D-glucuronolactone in methanol, achieving an actual yield of >99% . This high efficiency reduces production costs and ensures consistent material availability.

Synthetic Chemistry Process Chemistry Yield

Glyconiazide Applications


In Vivo TB Efficacy Studies

Glyconiazide's significantly lower acute toxicity (oral LD50 6423 mg/kg in rats, vs. 2000–3300 mg/kg for isoniazid) makes it an ideal candidate for in vivo tuberculosis models where high doses are required to achieve therapeutic effects without reaching toxic thresholds. This allows researchers to explore dose-response relationships with a wider safety margin.

In Vitro Antimycobacterial Screening

Given the observation that 95% of M. tuberculosis strains tested in vitro were more sensitive to glyconiazide than to isoniazid , this compound is well-suited for screening panels of clinical isolates, particularly those with unknown susceptibility profiles. Its broad activity may help identify effective treatments for strains less responsive to standard isoniazid.

Preclinical Hepatotoxicity Studies

The lower reported incidence of ALT elevation with glyconiazide (≈8%) compared to isoniazid (10–20%) [1] positions this compound as a valuable tool in preclinical studies investigating drug-induced liver injury (DILI). It can serve as a comparator or a model compound with reduced hepatotoxic potential.

CNS Penetration Studies

Glyconiazide's markedly reduced CSF penetration (only 31% of isoniazid levels) makes it a useful reference compound for studying blood-brain barrier permeability and for designing antitubercular agents with minimized central nervous system exposure, thereby reducing the risk of neurotoxicity.

Technical Documentation Hub

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